beta-Cyanoethyl phosphorodichloridite

Description

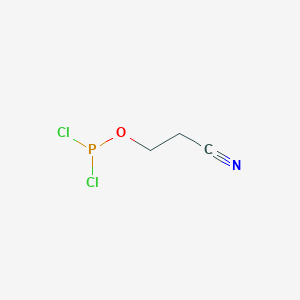

Structure

3D Structure

Propriétés

IUPAC Name |

3-dichlorophosphanyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226983 | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76101-30-9 | |

| Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Beta-Cyanoethyl Phosphorodichloridite: Properties, Reactions, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyanoethyl phosphorodichloridite ((2-cyanoethoxy)dichlorophosphine) is a key reagent in synthetic organic chemistry, most notably in the field of nucleic acid synthesis. Its bifunctional nature, possessing two reactive chlorine atoms and a protected hydroxyl group in the form of a cyanoethyl ether, makes it a versatile building block for the introduction of phosphite ester linkages. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in the synthesis of phosphoramidites for automated DNA and RNA synthesis.

Chemical and Physical Properties

This compound is a liquid at room temperature and is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₃H₄Cl₂NOP |

| Molecular Weight | 171.95 g/mol |

| CAS Number | 76101-30-9 |

| Appearance | Liquid |

| Boiling Point | 68-72 °C at 0.2 mmHg |

| Density | 1.3919 g/cm³ |

| Storage Conditions | Store at -0°C under desiccated conditions. |

Spectroscopic Data

-

31P NMR: As a phosphorodichloridite, a single peak is expected in the 31P NMR spectrum. For comparison, phosphorus trichloride (PCl₃) exhibits a chemical shift of around +219 ppm. The substitution of one chlorine with the 2-cyanoethoxy group is expected to shift this peak upfield.

-

1H NMR: The proton NMR spectrum would show two triplets corresponding to the two methylene groups of the cyanoethyl moiety (-O-CH₂-CH₂-CN).

-

13C NMR: The carbon NMR spectrum would display signals for the two methylene carbons and the nitrile carbon.

Reactivity and Chemical Properties

The reactivity of this compound is dominated by the two phosphorus-chlorine bonds. These bonds are highly susceptible to nucleophilic attack by alcohols and amines, making the molecule an excellent phosphitylating agent.

Reaction with Alcohols:

This compound reacts readily with alcohols in the presence of a weak base (e.g., N,N-diisopropylethylamine) to form phosphite esters. The reaction proceeds in a stepwise manner, allowing for the sequential introduction of two different alcohol moieties.

Reaction with Amines:

Similarly, it reacts with primary or secondary amines to form phosphoramidites. This reaction is fundamental to the synthesis of the phosphoramidite building blocks used in oligonucleotide synthesis.

Hydrolysis:

The compound is sensitive to moisture and will hydrolyze to produce phosphonic acid derivatives and hydrogen chloride. Therefore, all reactions must be carried out under anhydrous conditions.

Experimental Protocols

Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Cyanoethanol (HOCH₂CH₂CN)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of phosphorus trichloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add 2-cyanoethanol (1.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by 31P NMR.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[1]

General Procedure for the Synthesis of Deoxynucleoside Phosphoramidites

Materials:

-

5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile

Procedure:

-

Dissolve the 5'-O-DMT-protected deoxynucleoside (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Add N,N-diisopropylethylamine (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

The resulting deoxynucleoside phosphoramidite can be purified by silica gel chromatography.

Application in Oligonucleotide Synthesis

This compound is a precursor to the synthesis of beta-cyanoethyl phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis. The cyanoethyl group serves as a protecting group for the phosphate backbone during the synthesis and can be easily removed under mild basic conditions.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of DNA and RNA on a solid support involves a four-step cycle for each nucleotide addition:

-

Detritylation: Removal of the acid-labile 5'-O-DMT protecting group from the growing oligonucleotide chain.

-

Coupling: Reaction of the free 5'-hydroxyl group with an activated phosphoramidite monomer.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Reagent Synthesis

The synthesis of the final phosphoramidite reagents for oligonucleotide synthesis follows a logical progression starting from basic precursors.

Caption: Synthesis pathway from starting materials to phosphoramidite.

Safety and Handling

This compound is a reactive and moisture-sensitive compound and should be handled with appropriate safety precautions.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -0°C in a desiccated environment.

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of oligonucleotides. Its unique chemical properties allow for the efficient and controlled formation of phosphite ester linkages, which are the backbone of DNA and RNA. A thorough understanding of its reactivity, handling, and application in the synthesis of phosphoramidites is crucial for researchers and scientists in the fields of molecular biology, drug discovery, and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Purification of beta-Cyanoethyl Phosphorodichloridite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of beta-cyanoethyl phosphorodichloridite, a critical reagent in the field of oligonucleotide synthesis. The document details established experimental protocols, quantitative data, and the underlying chemical principles for its preparation and purification.

Introduction

This compound, also known as (2-cyanoethoxy)dichlorophosphine, is a key phosphorylating agent used extensively in the synthesis of phosphoramidites, which are the building blocks for automated solid-phase DNA and RNA synthesis.[1] Its cyanoethyl protecting group offers the advantage of being stable under acidic conditions used during the oligonucleotide synthesis cycle and readily removable by mild base treatment (β-elimination) during the final deprotection step. The quality and purity of this reagent are paramount to achieving high coupling efficiencies and ensuring the integrity of the final oligonucleotide product.

Synthesis of this compound

The primary synthetic routes to this compound involve the reaction of phosphorus trichloride (PCl₃) with a protected form of 3-hydroxypropionitrile. Two common starting materials are 3-hydroxypropionitrile (also known as 2-cyanoethanol) and its silylated derivative, 3-(trimethylsilyloxy)propionitrile (TMSOP).

Reaction Scheme

The overall reaction involves the substitution of one chloride atom on phosphorus trichloride with the 2-cyanoethoxy group.

Method A: From 3-(trimethylsilyloxy)propionitrile

(CH₃)₃SiOCH₂CH₂CN + PCl₃ → NCCH₂CH₂OPCl₂ + (CH₃)₃SiCl

Method B: From 3-hydroxypropionitrile (2-cyanoethanol)

HOCH₂CH₂CN + PCl₃ → NCCH₂CH₂OPCl₂ + HCl

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Method A: From TMSOP | Method B: From 2-Cyanoethanol |

| Starting Materials | 3-(trimethylsilyloxy)propionitrile, Phosphorus trichloride | 3-hydroxypropionitrile, Phosphorus trichloride |

| Molar Ratio (PCl₃:Substrate) | ~3:1 | Not explicitly stated, but PCl₃ is in excess |

| Solvent | Acetonitrile or neat (no solvent) | Not explicitly stated |

| Reaction Temperature | 0 °C to room temperature | 5 °C |

| Typical Yield | 67% | "Good yield" |

| Purity (after purification) | >98% | >98% |

Experimental Protocols

Synthesis via 3-(trimethylsilyloxy)propionitrile (Method A)

This protocol is adapted from a procedure described in Nucleic Acids Research.

Materials:

-

3-(trimethylsilyloxy)propionitrile (0.585 mol, 84.3 g)

-

Phosphorus trichloride (1.76 mol, 241 g)

Procedure:

-

To a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon or nitrogen), add 3-(trimethylsilyloxy)propionitrile.

-

Cool the flask to 0 °C using an ice bath.

-

Add phosphorus trichloride dropwise to the stirred silyl ether over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1 hour at room temperature.

-

Remove the excess phosphorus trichloride and the trimethylsilyl chloride byproduct in vacuo.

-

The crude residue is then purified by vacuum distillation.

Synthesis via 2-Cyanoethanol (Method B)

This method is a widely cited general procedure.

Materials:

-

2-Cyanoethanol

-

Phosphorus trichloride

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve 2-cyanoethanol in a dry, non-protic solvent such as acetonitrile.

-

Cool the solution to 5 °C.

-

Slowly add an excess of phosphorus trichloride to the cooled solution with vigorous stirring.

-

Upon completion of the reaction, remove the solvent and excess PCl₃ by distillation.

-

Purify the crude product by careful vacuum distillation.[2]

Purification

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts. The standard and most effective method is fractional vacuum distillation.[2]

Purification Protocol

-

Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Transfer the crude product to the distillation flask.

-

Slowly and carefully reduce the pressure to the desired vacuum level.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point and pressure.

Quantitative Data for Purification

| Parameter | Value |

| Boiling Point | 105-108 °C @ 32 mmHg |

| 68-72 °C @ 0.2 mmHg | |

| Achievable Purity | >98% |

Characterization

The purity and identity of the final product can be confirmed using several analytical techniques, with ³¹P NMR spectroscopy being the most informative.

| Property | Value |

| Appearance | Colorless to yellow fuming liquid |

| Molecular Formula | C₃H₄Cl₂NOP |

| Molecular Weight | 171.95 g/mol |

| CAS Number | 76101-30-9 |

| ³¹P NMR Chemical Shift | ~178.7 ppm (relative to 85% H₃PO₄) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

Caption: Reaction of 2-cyanoethanol with phosphorus trichloride.

References

The Dawn of Automated DNA Synthesis: A Technical Guide to Early β-Cyanoethyl Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on β-cyanoethyl phosphorodichloridite and its derivatives, which revolutionized oligonucleotide synthesis and paved the way for modern molecular biology and the development of nucleic acid-based therapeutics. We delve into the core chemical principles, provide detailed experimental protocols from seminal papers, and present key quantitative data that underscored the success of this methodology.

Introduction: A Paradigm Shift in Oligonucleotide Synthesis

In the late 1970s and early 1980s, the burgeoning field of molecular biology demanded a rapid, efficient, and reliable method for synthesizing DNA fragments. The prevailing phosphodiester and phosphotriester methods were laborious, slow, and often resulted in low yields and branched products. The introduction of phosphite triester chemistry, utilizing trivalent phosphorus (P(III)) intermediates, by researchers like Robert Letsinger, was a significant step forward.[1] This approach was further refined by Marvin Caruthers and his team, who developed stable and highly reactive β-cyanoethyl phosphoramidite monomers.[1][2][3][4]

The β-cyanoethyl protecting group for the phosphate was a critical innovation. Its key advantage was its facile removal under mild basic conditions via a β-elimination reaction, which was compatible with the other protecting groups on the nucleobases and the sugar moiety.[4][5] This, combined with the stability of the phosphoramidite monomers, enabled the development of the first automated DNA synthesizers and made custom oligonucleotides readily accessible to the scientific community.[1]

Synthesis of β-Cyanoethyl Phosphoramidite Monomers

The successful implementation of the phosphoramidite strategy relied on the efficient synthesis of the key building blocks: the protected deoxynucleoside phosphoramidites. The early research focused on preparing these monomers from β-cyanoethyl phosphorodichloridite or its derivatives.

Preparation of Phosphitylating Agents

A common precursor for the synthesis of nucleoside phosphoramidites was a phosphitylating agent derived from β-cyanoethanol. One such key intermediate is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. While detailed early protocols for the synthesis of β-cyanoethyl phosphorodichloridite itself are less commonly reported in the context of oligonucleotide synthesis literature, which quickly moved to the more stable amidite reagents, the general principle involves the reaction of phosphorus trichloride with 2-cyanoethanol. A more widely used and stable phosphitylating agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Synthesis of Protected Deoxynucleoside Phosphoramidites

The general procedure for the synthesis of 5'-O-DMT-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidites involves the reaction of a 5'-O-dimethoxytrityl (DMT) protected deoxynucleoside with a phosphitylating agent in the presence of a mild base.

Experimental Protocol: Synthesis of 5'-O-DMT-Thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Adapted from early methodologies)

-

Phosphitylating Agent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve distilled N,N-diisopropylamine (2 equivalents) in anhydrous diethyl ether at -78°C. To this solution, add phosphorus trichloride (1 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The resulting diisopropylaminodichlorophosphine can be purified by distillation under reduced pressure. Subsequently, react the purified product with 2-cyanoethanol (2 equivalents) in the presence of diisopropylethylamine in anhydrous dichloromethane to yield bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite.[6]

-

Phosphitylation of the Nucleoside: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5'-O-DMT-thymidine (1 equivalent) in anhydrous dichloromethane. Add N,N-diisopropylethylamine (4 equivalents). Cool the solution in an ice bath.

-

Reaction: To the cooled nucleoside solution, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise with stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous sodium bicarbonate solution and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by precipitation from a suitable solvent system, such as dichloromethane/hexane, to yield the desired phosphoramidite as a stable white foam.

The Solid-Phase Oligonucleotide Synthesis Cycle

The power of the β-cyanoethyl phosphoramidite chemistry was fully realized with its implementation on solid supports, typically controlled pore glass (CPG). This allowed for the automation of the synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.

Experimental Workflow: Automated Solid-Phase Synthesis Cycle

Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Experimental Protocol: Detritylation

-

Reagent: A solution of 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

-

Procedure: The detritylating agent is passed through the synthesis column containing the CPG support. The reaction is rapid, typically completed within 1-2 minutes. The column is then washed extensively with an anhydrous solvent like acetonitrile to remove the acid and the liberated dimethoxytrityl cation, which has a characteristic orange color and can be used to quantify the coupling efficiency of the previous cycle.

Step 2: Coupling

In the coupling step, the next protected nucleoside phosphoramidite is added to the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, with 1H-tetrazole being the most common activator in early studies.

Experimental Protocol: Coupling

-

Reagents:

-

A solution of the appropriate 5'-O-DMT-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).

-

A solution of 1H-tetrazole (e.g., 0.45 M in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The tetrazole protonates the nitrogen of the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus center, forming a phosphite triester linkage. This reaction is very fast, with coupling times typically ranging from 1 to 5 minutes.

Step 3: Capping

As the coupling reaction is not always 100% efficient, a small percentage of the 5'-hydroxyl groups on the support-bound chains remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked in the capping step.

Experimental Protocol: Capping

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF).

-

Capping B: N-methylimidazole in THF.

-

-

Procedure: The two capping solutions are delivered to the synthesis column. They react to form a highly reactive acetylating agent that rapidly acetylates any unreacted 5'-hydroxyl groups. This step typically takes 1-2 minutes.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to the more stable pentavalent phosphate triester.

Experimental Protocol: Oxidation

-

Reagent: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.

-

Procedure: The oxidizing solution is introduced into the synthesis column. The iodine, in the presence of water, rapidly oxidizes the P(III) to a P(V) species. This step is typically complete within 30 seconds to 1 minute. After oxidation, the column is washed with acetonitrile, and the cycle can be repeated for the addition of the next nucleotide.

Deprotection and Purification

Once the desired oligonucleotide sequence has been assembled, the final product must be cleaved from the solid support and all protecting groups removed.

Cleavage and Deprotection

A key advantage of the β-cyanoethyl phosphoramidite approach is the streamlined deprotection process.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage from Support and β-Cyanoethyl Removal: The CPG support is treated with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the β-cyanoethyl groups from the phosphate backbone via β-elimination.[7][8]

-

Base Deprotection: The ammonia solution containing the oligonucleotide is then heated at 55°C for 5-8 hours to remove the protecting groups (benzoyl for A and C, isobutyryl for G) from the nucleobases.

Mechanism of β-Cyanoethyl Group Removal

Purification

Early purification methods for synthetic oligonucleotides included gel electrophoresis and high-performance liquid chromatography (HPLC). The choice of method depended on the length of the oligonucleotide and the required purity. For many applications, desalting to remove small molecule impurities was sufficient.

Quantitative Data from Early Research

The success of the β-cyanoethyl phosphoramidite method was underpinned by its high efficiency and the purity of the resulting products.

| Parameter | Typical Value | Reference |

| Phosphoramidite Monomer Synthesis | ||

| Regioisomeric Purity | > 99.95% | [5][9] |

| Solid-Phase Synthesis | ||

| Average Stepwise Coupling Yield | > 99% | [5][9] |

| Final Oligonucleotide | ||

| Purity (after purification) | High, suitable for biological applications | [5][9] |

Conclusion

The development of β-cyanoethyl phosphorodichloridite and its subsequent evolution into stable phosphoramidite reagents marked a pivotal moment in the history of biotechnology. This chemistry provided a robust and automatable method for oligonucleotide synthesis, making these essential tools readily available for research in molecular biology, diagnostics, and the nascent field of nucleic acid therapeutics. The principles established in this early research continue to form the foundation of modern oligonucleotide synthesis.

References

- 1. [PDF] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis | Semantic Scholar [semanticscholar.org]

- 2. Beaucage, L. and Caruthers, M.H. (1981) Deoxynucleoside Phosphoramidites—A New Class of Key Intermediates for Deoxypolypolynucleotide Synthesis. Tetrahedron Letters, 22, 1859-1862. - References - Scientific Research Publishing [scirp.org]

- 3. library.search.tulane.edu [library.search.tulane.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 7. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Beta-Cyanoethyl Phosphorodichloridite: Synthesis, Properties, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cyanoethyl phosphorodichloridite, also known as (2-cyanoethoxy)dichlorophosphine, is a pivotal reagent in the field of nucleic acid chemistry. Its primary application lies in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for the automated chemical synthesis of DNA and RNA. The strategic use of the 2-cyanoethyl protecting group for the phosphate backbone allows for efficient and high-yield synthesis of oligonucleotides, which are fundamental tools in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed experimental protocols for the application of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central phosphorus(III) atom bonded to two chlorine atoms and a 2-cyanoethoxy group. This structure makes it a highly reactive phosphitylating agent.

Canonical SMILES: C(COP(Cl)Cl)C#N

InChIKey: ZSJQVOIPLQDHCE-UHFFFAOYSA-N

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 76101-30-9 | [1] |

| Molecular Formula | C3H4Cl2NOP | [1] |

| Molecular Weight | 171.95 g/mol | [1] |

| Appearance | Clear, colorless oil/liquid | [2] |

| Boiling Point | 68-72 °C at 0.2 mmHg | [2] |

| Solubility | Soluble in chloroform and most organic solvents. | [2][3] |

| Storage Conditions | Store at -0°C, desiccated. | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring a high-purity reagent for subsequent applications. A common and effective method involves the reaction of phosphorus trichloride with a protected form of 2-cyanoethanol, such as 2-cyanoethyl trimethylsilyl ether. This approach is favored as it avoids contamination with excess phosphorus trichloride in the final product.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Cyanoethyl trimethylsilyl ether

-

Anhydrous reaction vessel with a dropping funnel and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

To an oven-dried, argon-purged reaction vessel, add 2-cyanoethyl trimethylsilyl ether.

-

Cool the vessel to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (typically in molar excess) dropwise to the stirred solution of 2-cyanoethyl trimethylsilyl ether over a period of 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Remove the excess phosphorus trichloride and other volatile byproducts under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Synthesis of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a precursor to the phosphoramidite monomers used in the automated solid-phase synthesis of oligonucleotides. The phosphoramidite method is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction.

The Four-Step Synthesis Cycle

The synthesis of oligonucleotides using the phosphoramidite approach involves a four-step cycle for each nucleotide addition.[4]

Caption: The phosphoramidite oligonucleotide synthesis cycle.

Detailed Experimental Protocols for Oligonucleotide Synthesis

The following protocols outline the key steps in a single cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Deblocking (Detritylation)

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.[4]

-

Reagents: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (DCM).[5]

-

Procedure:

-

Pass the deblocking solution through the synthesis column containing the solid support.

-

The reaction is typically rapid, occurring within 1-2 minutes.

-

Wash the column thoroughly with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.

-

Protocol 2: Coupling

-

Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[4]

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 - 0.5 M tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

-

Allow the coupling reaction to proceed for a specified time (typically 30-180 seconds, depending on the scale and reagents).

-

Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.

-

Protocol 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.

-

Reagents:

-

Capping Reagent A: Acetic anhydride in a solvent mixture (e.g., tetrahydrofuran (THF) and pyridine or lutidine).

-

Capping Reagent B: 1-Methylimidazole in THF.

-

-

Procedure:

-

Deliver the capping reagents to the synthesis column.

-

Allow the acetylation reaction to proceed for approximately 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.[4]

-

Reagent: A solution of iodine (e.g., 0.02 - 0.1 M) in a mixture of THF, pyridine, and water.[4]

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation to proceed for approximately 30-60 seconds.

-

Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.

-

Final Cleavage and Deprotection

Upon completion of the desired oligonucleotide sequence, the product must be cleaved from the solid support, and all remaining protecting groups must be removed.[6]

Protocol 5: Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the 2-cyanoethyl phosphate protecting groups and the nucleobase protecting groups.[4]

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[4]

-

Procedure:

-

Treat the solid support with the cleavage and deprotection solution.

-

Incubate at room temperature or an elevated temperature (e.g., 55 °C) for a specified period (typically 1-8 hours), depending on the specific protecting groups used.[7]

-

The 2-cyanoethyl groups are removed via a β-elimination mechanism.[7]

-

Collect the solution containing the fully deprotected oligonucleotide for subsequent purification and analysis.

-

Caption: Deprotection of the 2-cyanoethyl group.

Conclusion

This compound is an indispensable reagent in modern biotechnology and drug development, enabling the precise chemical synthesis of oligonucleotides. A thorough understanding of its properties, synthesis, and application in the phosphoramidite cycle is essential for researchers and scientists working in these fields. The detailed protocols and workflows provided in this guide serve as a valuable technical resource for the successful synthesis and application of custom DNA and RNA molecules.

References

- 1. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-CYANOETHYL PHOSPHORODICHLORIDITE CAS#: 76101-30-9 [m.chemicalbook.com]

- 3. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. atdbio.com [atdbio.com]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Beta-Cyanoethyl Phosphorodichloridite in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of beta-cyanoethyl phosphorodichloridite, a critical reagent in oligonucleotide synthesis, for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document synthesizes known qualitative information, general principles of phosphorodichloridite chemistry, and standard analytical methodologies to offer a practical framework for its handling and use.

Introduction

This compound ((NCCH₂CH₂O)PCl₂) is a key building block in the synthesis of phosphoramidites, which are themselves fundamental to the automated synthesis of DNA and RNA oligonucleotides. The efficiency and success of phosphoramidite synthesis are highly dependent on the quality, solubility, and stability of the phosphorodichloridite precursor in the organic solvents used throughout the process. This guide addresses these critical parameters.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale & Comments |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | High | Commonly used as a reaction solvent for phosphorus(III) chlorides. |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | High | Frequently used as a solvent for oligonucleotide synthesis and related chemistries. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | High | A common solvent for reactions involving organophosphorus reagents. |

| Chloroform | CHCl₃ | Chlorinated | High | Explicitly mentioned as a solvent in chemical literature[1][2]. |

| Toluene | C₇H₈ | Aromatic | Moderate to High | Non-polar solvent, likely to dissolve the reagent. |

| Hexanes | C₆H₁₄ | Non-polar | Low to Moderate | Solubility is expected to be lower than in more polar aprotic solvents. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Moderate | Potential for reaction over time, but likely a suitable solvent for short-term use. |

Note: The solubility is highly dependent on the purity of both the solute and the solvent, as well as the temperature and the presence of any moisture.

Stability and Decomposition

This compound is a reactive chemical species and is particularly sensitive to moisture. The primary route of decomposition is hydrolysis, which occurs upon contact with water, leading to the formation of phosphorous acid and 2-cyanoethanol. The presence of acidic impurities can catalyze this decomposition.

While specific kinetic data such as half-life in various solvents is not documented, it is crucial to handle this reagent under strictly anhydrous conditions to maintain its integrity. Decomposition can be monitored by techniques such as ³¹P NMR spectroscopy, where the appearance of new signals corresponding to oxidized phosphorus species (P(V)) would indicate degradation.

Potential Decomposition Pathways:

-

Hydrolysis: Reaction with water to form phosphonic acids.

-

Oxidation: Reaction with atmospheric oxygen, although slower than hydrolysis.

-

Reaction with Protic Solvents: Alcohols will react to form the corresponding phosphites.

dot

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

The following are generalized protocols for the determination of solubility and stability of reactive compounds like this compound. These should be adapted and performed by qualified personnel under appropriate safety precautions.

Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles for inert atmosphere transfer

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

-

Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous.

-

Sample Preparation: Under a positive pressure of inert gas, add a known volume of the anhydrous solvent to a pre-weighed Schlenk flask.

-

Addition of Solute: Slowly add small, accurately weighed portions of this compound to the stirring solvent until a saturated solution is formed (i.e., a small amount of undissolved material remains).

-

Equilibration: Seal the flask and allow the solution to stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is transferred. The use of a syringe filter is recommended.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Carefully remove the solvent under reduced pressure.

-

Quantification: Weigh the vial containing the dried residue. The mass of the dissolved this compound can then be determined.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

dot

Caption: Workflow for determining the solubility of a reactive compound.

Protocol for Stability Assessment using ³¹P NMR

This protocol describes a method to monitor the stability of this compound in a given organic solvent over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound

-

Anhydrous deuterated organic solvent (e.g., CDCl₃, CD₃CN)

-

NMR tubes with J. Young valves or similar airtight seals

-

NMR spectrometer

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, prepare a solution of this compound of a known concentration in the chosen anhydrous deuterated solvent.

-

Initial NMR Spectrum: Transfer the solution to an NMR tube, seal it, and acquire an initial ³¹P NMR spectrum. This will serve as the time-zero reference. The spectrum should show a characteristic peak for the P(III) species.

-

Incubation: Store the NMR tube at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

-

Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every 24 hours, or as deemed appropriate).

-

Data Analysis: Integrate the peak corresponding to the intact this compound and any new peaks that appear, which may correspond to decomposition products (e.g., P(V) species).

-

Stability Determination: Plot the percentage of the intact compound as a function of time to determine its stability profile in the chosen solvent under the tested conditions.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All transfers and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains elusive in the public domain, this guide provides a framework for its effective use based on its chemical properties and established analytical techniques. Researchers and drug development professionals should prioritize the use of anhydrous conditions and appropriate analytical monitoring to ensure the integrity of this critical reagent in their synthetic endeavors.

References

historical development of phosphoramidite chemistry using beta-Cyanoethyl phosphorodichloridite

A deep dive into the historical and chemical evolution of phosphoramidite chemistry, this guide illuminates the pivotal role of β-cyanoethyl phosphorodichloridite and its derivatives in revolutionizing automated DNA and RNA synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core chemical principles, detailed experimental protocols from seminal works, quantitative performance data, and visual workflows that underpin this cornerstone of modern biotechnology.

From Phosphate Esters to Phosphoramidites: A Historical Perspective

The chemical synthesis of oligonucleotides, a feat once deemed exceptionally challenging, has undergone a dramatic evolution. Early methods in the 1950s, pioneered by researchers like Alexander Todd, focused on the formation of phosphodiester and phosphotriester linkages. These initial approaches, while groundbreaking, were hampered by low yields, complex purification procedures, and the formation of unwanted side products.

A significant leap forward came with the work of H. Gobind Khorana, who introduced key concepts in protecting group chemistry, and Robert Letsinger, who pioneered solid-phase synthesis in the 1960s.[1][2] Letsinger's introduction of the phosphotriester method, which protected the phosphate group to prevent branching, was a critical step. Notably, the β-cyanoethyl group was introduced as a phosphate protecting group during this era, valued for its ease of removal under basic conditions.[2]

However, it was the introduction of P(III) chemistry, a departure from the traditional P(V) approach, that set the stage for a true revolution.[2] This led to the development of the phosphite triester method. The major breakthrough occurred in the early 1980s when Marvin H. Caruthers and his team introduced deoxynucleoside phosphoramidites as exceptionally stable and reactive monomers for oligonucleotide synthesis.[3][4] This new class of reagents, particularly the β-cyanoethyl phosphoramidites, offered high coupling efficiencies, stability for automation, and became the gold standard for DNA and RNA synthesis.[4][5]

dot

References

fundamental principles of using beta-Cyanoethyl phosphorodichloridite as a reagent

An In-depth Technical Guide on the Core Principles of using β-Cyanoethyl Phosphitylating Agents in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, a deep understanding of the underlying chemistry is paramount. While the automated solid-phase synthesis of DNA and RNA is now routine, the efficiency and success of this process hinge on the precise function of key reagents. This guide focuses on the fundamental principles of using β-cyanoethyl phosphitylating agents, with a primary emphasis on their role in the now-ubiquitous phosphoramidite method for oligonucleotide synthesis.

Introduction to β-Cyanoethyl Phosphitylating Agents

The term "β-Cyanoethyl phosphorodichloridite" refers to a phosphorylating agent, (2-Cyanoethoxy)dichlorophosphine, which serves as a foundational precursor for the reagents used in modern oligonucleotide synthesis.[1][2] While it can be used for phosphorylation, its principal role in this field is as a starting material for the creation of more stable and selective reagents known as nucleoside phosphoramidites .[3]

The industry standard for synthesizing DNA and RNA is the phosphoramidite method, which utilizes nucleoside monomers protected with a β-cyanoethyl group.[4][5] This approach offers high coupling efficiencies, stable intermediates, and is highly amenable to automation, making it the cornerstone of therapeutic and diagnostic oligonucleotide development.[]

Chemical Properties of the Core Reagent:

| Property | Value |

| Chemical Name | 2-Cyanoethyl phosphorodichloridite |

| Synonyms | (2-Cyanoethoxy)dichlorophosphine, β-Cyanoethylphosphorodichloridite |

| CAS Number | 76101-30-9 |

| Molecular Formula | C₃H₄Cl₂NOP |

| Molecular Weight | 171.95 g/mol |

| Appearance | Clear, colorless oil |

| Storage Conditions | Store at -0°C, desiccated |

The Role of the β-Cyanoethyl Group: From Precursor to Protecting Group

The primary use of 2-cyanoethyl phosphorodichloridite is in the synthesis of nucleoside phosphoramidite monomers. In this reaction, the phosphorodichloridite is first reacted with a protected nucleoside (with its 5'-hydroxyl group protected by a dimethoxytrityl, or DMT, group) and then with a secondary amine, such as diisopropylamine. This creates the final, stable phosphoramidite monomer used in the synthesis cycle.

The β-cyanoethyl group (–O–CH₂CH₂CN) is attached to the phosphorus atom and serves as a temporary protecting group for the phosphate backbone of the growing oligonucleotide chain.[4] Its key advantage is its stability throughout the synthesis cycles and its lability under specific basic conditions, allowing for its clean removal during the final deprotection step via a β-elimination reaction.[4]

The Solid-Phase Oligonucleotide Synthesis Cycle

The chemical synthesis of oligonucleotides occurs in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four key steps.

-

Detritylation: The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acid, such as dichloroacetic acid (DCA), exposing the 5'-hydroxyl group for the next reaction.[4]

-

Coupling: The activated nucleoside phosphoramidite (activated by a weak acid like tetrazole) is added. The free 5'-hydroxyl group of the growing chain attacks the phosphorus of the incoming activated monomer, forming a phosphite triester linkage.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the elongation of failure sequences (n-1 shortmers). This step is critical for the purity of the final product.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. This stabilizes the newly formed bond in the DNA backbone.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-oligos DNA Synthesis [e-oligos.com]

- 5. twistbioscience.com [twistbioscience.com]

Methodological & Application

Application Notes and Protocols for Automated DNA Synthesis Utilizing Beta-Cyanoethyl Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method, utilizing beta-cyanoethyl protecting groups, has become the gold standard for automated DNA synthesis due to its high coupling efficiencies and stability.[1][2] While beta-cyanoethyl phosphorodichloridite is a precursor in the synthesis of the key building blocks, it is the resulting beta-cyanoethyl phosphoramidites that are directly used in the automated synthesis cycle. This document provides a detailed overview of the role of beta-cyanoethyl chemistry and a comprehensive protocol for automated DNA synthesis.

The Role of this compound: Synthesis of Phosphoramidite Monomers

This compound serves as a critical reagent in the preparation of the nucleoside phosphoramidite monomers required for automated DNA synthesis. The phosphorodichloridite is first reacted with a secondary amine, such as diisopropylamine, to form a more stable and less reactive monochlorophosphoramidite intermediate. This intermediate is then reacted with a protected nucleoside to yield the final beta-cyanoethyl phosphoramidite monomer. This process ensures the creation of stable and efficient building blocks for oligonucleotide synthesis.[3]

The general synthesis scheme is as follows:

Caption: Synthesis of Nucleoside Phosphoramidites.

Automated DNA Synthesis Cycle: The Phosphoramidite Method

Automated DNA synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[1][4] The synthesis proceeds in the 3' to 5' direction.[4] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][5]

Caption: Automated DNA Synthesis Workflow.

Experimental Protocols

1. Detritylation: The first step of the synthesis cycle involves the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).

-

Procedure: A solution of the acid is passed through the synthesis column. The orange color of the resulting trityl cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[1]

-

Duration: Typically 1-3 minutes.

2. Coupling: The next protected phosphoramidite monomer, activated by a catalyst, is added to the reaction column. The activated monomer then couples with the free 5'-hydroxyl group of the support-bound nucleoside.[1]

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., in acetonitrile).

-

Activator solution (e.g., 1H-Tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI) in acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.[1]

-

Duration: Typically 2-10 minutes. Average stepwise coupling yields are often in excess of 99%.[6][7]

3. Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[4] This ensures that only the desired full-length oligonucleotides are synthesized.

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF).

-

Capping B: N-methylimidazole in THF.

-

-

Procedure: The two capping solutions are mixed and passed through the column to acetylate the unreacted 5'-hydroxyl groups.

-

Duration: Typically 1-2 minutes.

4. Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

-

Procedure: The oxidizing solution is flushed through the column.

-

Duration: Typically 1-2 minutes.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[1]

1. Cleavage from Solid Support and Phosphate Deprotection: The beta-cyanoethyl groups protecting the phosphate backbone are removed via β-elimination.[5]

-

Procedure: The solid support is treated with concentrated aqueous ammonia at room temperature. This single step typically achieves both cleavage from the support and removal of the beta-cyanoethyl groups.[3]

-

Duration: Approximately 90 minutes at room temperature.[1]

2. Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl for dA and dC, isobutyryl for dG) are removed.[1]

-

Reagent: Concentrated aqueous ammonia.

-

Procedure: The oligonucleotide solution from the previous step is heated.

-

Duration: Typically 8 hours at 55°C or 24 hours at room temperature.[1]

Table 1: Summary of Reagents and Typical Durations in Automated DNA Synthesis

| Step | Reagent(s) | Typical Duration |

| Synthesis Cycle | ||

| Detritylation | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane | 1-3 minutes |

| Coupling | Nucleoside Phosphoramidite + Activator (e.g., Tetrazole) in Acetonitrile | 2-10 minutes |

| Capping | Acetic Anhydride + N-methylimidazole in THF | 1-2 minutes |

| Oxidation | Iodine in Water/Pyridine/THF | 1-2 minutes |

| Post-Synthesis | ||

| Cleavage & Phosphate Deprotection | Concentrated Aqueous Ammonia | ~90 minutes (Room Temp) |

| Base Deprotection | Concentrated Aqueous Ammonia | 8 hours (55°C) or 24 hours (Room Temp) |

Safety Precautions

Many of the chemicals used in automated DNA synthesis are hazardous. This compound and related compounds are toxic, corrosive, and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Conclusion

The use of beta-cyanoethyl chemistry, specifically through beta-cyanoethyl phosphoramidites, is central to the success of modern automated DNA synthesis. This methodology allows for the rapid and efficient production of high-quality oligonucleotides. A thorough understanding of the underlying chemistry and adherence to established protocols are essential for achieving optimal results in research, diagnostics, and the development of nucleic acid-based therapeutics.

References

- 1. e-oligos DNA Synthesis [e-oligos.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA寡核苷酸合成 [sigmaaldrich.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides using β-Cyanoethyl Phosphorodichloridite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. The phosphoramidite method is the gold standard for this process, offering high coupling efficiencies and the flexibility to introduce a wide array of chemical modifications.[1][2] A key reagent in the preparation of the necessary phosphoramidite building blocks is 2-cyanoethyl phosphorodichloridite and its derivatives. This document provides detailed application notes and protocols for the use of β-cyanoethyl phosphorodichloridite-derived reagents in the synthesis of modified oligonucleotides.

The β-cyanoethyl protecting group for the phosphate is favored due to its stability during the synthesis cycles and its facile removal under mild basic conditions via a β-elimination mechanism.[3][4] This allows for the synthesis of a diverse range of modified oligonucleotides with high purity and biological activity.

Synthesis of the Phosphitylating Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

The direct use of 2-cyanoethyl phosphorodichloridite is less common than its more stable and selective derivatives. A widely used phosphitylating reagent derived from it is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The synthesis of this reagent is a critical first step.

Experimental Protocol: Synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This protocol describes a two-step, one-pot synthesis.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Cyanoethanol

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous heptane or hexane

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Distillation apparatus

Procedure:

-

Step 1: Formation of the Intermediate.

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen/argon inlet, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add diisopropylamine (2.0 eq.) dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate of diisopropylamine hydrochloride will form.

-

-

Step 2: Reaction with 2-Cyanoethanol and Purification.

-

To the stirred slurry from Step 1, add anhydrous heptane or hexane.

-

Slowly add 2-cyanoethanol (1.0 eq.) dropwise at room temperature.

-

Continue stirring for 1-2 hours after the addition is complete. The reaction can be monitored by ³¹P NMR spectroscopy.

-

Filter the reaction mixture under an inert atmosphere to remove the diisopropylamine hydrochloride precipitate.

-

The filtrate contains the crude 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This can be purified by vacuum distillation (b.p. 103–105 °C at 0.8 mmHg) to yield a colorless to slightly yellow, moisture-sensitive liquid.[5]

-

Note: The purified reagent should be stored under an inert atmosphere at -20 °C.

Synthesis of Modified Nucleoside Phosphoramidites

The synthesized 2-cyanoethyl N,N-diisopropylchlorophosphoramidite can then be used to phosphitylate a wide variety of protected and modified nucleosides.

General Experimental Protocol: Phosphitylation of Modified Nucleosides

Materials:

-

Protected modified nucleoside (e.g., with DMT group at the 5'-hydroxyl and other necessary protecting groups on the base and sugar)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Anhydrous methanol (for quenching)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

-

Preparation:

-

Dry the protected modified nucleoside by co-evaporation with anhydrous toluene or by drying under high vacuum.

-

Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

-

-

Reaction:

-

Dissolve the dried protected nucleoside (1.0 eq.) in anhydrous DCM or MeCN.

-

Add DIPEA (2.0-5.0 eq.).

-

Cool the solution to 0 °C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1-1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

-

-

Workup and Purification:

-

Quench the reaction by adding a small amount of anhydrous methanol.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 1%) is often used for elution.

-

The purified phosphoramidite should be dried under high vacuum and stored under an inert atmosphere at -20 °C.

-

Quantitative Data for Modified Nucleoside Phosphoramidite Synthesis

The following table summarizes the yields for the synthesis of various modified nucleoside phosphoramidites using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

| Modified Nucleoside | Phosphitylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2′-O-(o-nitrobenzyl)-3′-thioguanosine derivative | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | DCM | 1 | 85 | [6] |

| 5′-O-DMT-N²-isobutyryl-2′-O-(o-nitrobenzyl)guanosine | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | DCM | 1 | 95 | [6] |

| 2′-Formamido-cytidine derivative | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | DCM | RT | Not Specified | [7] |

| 2′-O-AECM-5-methyluridine derivative | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | THF | RT | Not Specified | [8] |

| LNA-Thymine | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Not Specified | Not Specified | 70 | [9] |

| LNA-Uracil | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Not Specified | Not Specified | 58 | [9] |

| LNA-Guanine | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Not Specified | Not Specified | 64 | [9] |

| LNA-Adenine | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Not Specified | Not Specified | 73 | [9] |

Synthesis of Modified Oligonucleotides

Once the desired modified nucleoside phosphoramidites are prepared, they can be incorporated into oligonucleotides using an automated DNA/RNA synthesizer. The synthesis follows a standard cycle of four steps.

Standard Phosphoramidite Synthesis Cycle

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).

-

Coupling: Activation of the incoming phosphoramidite with an activator (e.g., tetrazole or a derivative) and coupling to the free 5'-hydroxyl group of the support-bound chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone, nucleobases, and sugar moieties) are removed. The β-cyanoethyl groups on the phosphate backbone are typically removed by treatment with a base, such as ammonium hydroxide, via β-elimination.

Visualizations

Caption: Workflow for the synthesis of modified oligonucleotides.

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

References

- 1. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 2. Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. entegris.com [entegris.com]

- 6. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE - Google Patents [patents.google.com]

Application Notes and Protocols for Phosphitylation with β-Cyanoethyl Phosphorodichloridite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphitylation is a critical chemical transformation for the introduction of a phosphite group onto a nucleophilic substrate, most commonly an alcohol. This process is fundamental in the synthesis of oligonucleotides, where nucleosides are converted into phosphoramidite building blocks for solid-phase synthesis. β-Cyanoethyl phosphorodichloridite is a highly reactive phosphitylating agent that serves as a precursor in the production of these essential phosphoramidite synthons. The β-cyanoethyl group is a widely used protecting group for the phosphorus atom due to its stability under acidic and neutral conditions and its facile removal under mild basic conditions via β-elimination.

These application notes provide a comprehensive guide to the use of β-cyanoethyl phosphorodichloridite in the phosphitylation of nucleosides and other alcohols. The document outlines the reaction mechanism, a detailed experimental protocol, safety and handling procedures, and methods for purification and characterization of the resulting phosphitylated products.

Reaction Mechanism

The phosphitylation of an alcohol (ROH) with β-cyanoethyl phosphorodichloridite proceeds via a nucleophilic substitution at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the hydrogen chloride (HCl) byproduct. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the dichloridite, leading to the displacement of a chloride ion. This process is repeated with a second nucleophile, typically a secondary amine like diisopropylamine, to afford the more stable phosphoramidite.

Experimental Workflow

The overall experimental workflow for a typical phosphitylation reaction followed by conversion to a phosphoramidite is depicted below.

Detailed Experimental Protocol

This protocol describes a general procedure for the phosphitylation of a protected nucleoside to generate a phosphoramidite.

Materials:

-

Protected Nucleoside (e.g., 5'-O-DMT-deoxythymidine)

-

β-Cyanoethyl phosphorodichloridite

-

N,N-Diisopropylethylamine (DIPEA), freshly distilled

-

Diisopropylamine, freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Ice bath

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Preparation:

-

Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

-

To a flame-dried round-bottom flask under an inert atmosphere, add the protected nucleoside (1.0 eq).

-

Dissolve the nucleoside in anhydrous dichloromethane.

-

Add freshly distilled N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

-

Phosphitylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add β-cyanoethyl phosphorodichloridite (1.2 eq) to the stirred solution via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or ³¹P NMR spectroscopy.

-

-

Formation of Phosphoramidite:

-

In a separate flame-dried flask under an inert atmosphere, dissolve diisopropylamine (2.0 eq) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C.

-

Slowly transfer the crude phosphorodichloridite solution from the previous step to the diisopropylamine solution via cannula or syringe.

-

Stir the resulting mixture at room temperature for 1 hour.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. The column should be packed in a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent degradation of the product on the silica.

-

Elute the product using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified phosphoramidite.

-

Data Presentation

The following table summarizes typical yields for the synthesis of phosphoramidites from protected nucleosides using a two-step, one-pot procedure involving initial phosphitylation with β-cyanoethyl phosphorodichloridite.

| Protected Nucleoside | Product Phosphoramidite | Typical Yield (%) | Purity (³¹P NMR) |

| 5'-O-DMT-deoxythymidine | 5'-O-DMT-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 85-95 | >98% |

| 5'-O-DMT-N⁶-benzoyl-deoxyadenosine | 5'-O-DMT-N⁶-benzoyl-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 80-90 | >98% |

| 5'-O-DMT-N⁴-benzoyl-deoxycytidine | 5'-O-DMT-N⁴-benzoyl-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 82-92 | >98% |

| 5'-O-DMT-N²-isobutyryl-deoxyguanosine | 5'-O-DMT-N²-isobutyryl-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 75-85 | >95% |

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Safety and Handling

β-Cyanoethyl phosphorodichloridite and related phosphitylating agents are hazardous chemicals and must be handled with appropriate safety precautions.

-

Toxicity and Corrosivity: These reagents are toxic, corrosive, and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

-

Moisture Sensitivity: They react violently with water and moisture, releasing toxic and corrosive fumes, including HCl.[1][2] All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2][3]

-

Handling: Handle these reagents only in a well-ventilated chemical fume hood.[1][2] Use syringes and needles that have been dried in an oven for all transfers.

-

Disposal: Dispose of all waste containing these reagents in accordance with local regulations for hazardous chemical waste.[1]

Signaling Pathway Diagram: Reaction Mechanism

The following diagram illustrates the stepwise mechanism of phosphitylation and subsequent conversion to a phosphoramidite.

Conclusion